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Compound of Interest

Compound Name:
(S)-2-amino-2-(3-

bromophenyl)ethanol

CAS No.: 209963-05-3

Cat. No.: B1401344

Get Quote

Executive Summary & Chemical Identity[1]
(S)-2-amino-2-(3-bromophenyl)ethanol (CAS: 209963-05-3) is a critical chiral building block,

structurally derived from phenylglycinol. It features a chiral center at the

-position relative to the amine, with a bromine substituent on the meta-position of the phenyl
ring.

Unlike simple phenylglycinol, the 3-bromo substituent significantly alters the crystal lattice

energy and lipophilicity (

), necessitating a tailored approach to solvent selection. This guide provides the framework for
establishing its solubility curves and designing robust crystallization processes.
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🔒 FULL PROTOCOL TRUNCATED

To view exact molar ratios, purification steps, and HRP optimization
data, please view the interactive version.

Unlock Full Protocol on Website

Solubility Landscape & Solvent Selection[2][3]
The solubility of (S)-2-amino-2-(3-bromophenyl)ethanol is governed by two competing forces:

the hydrogen-bonding capacity of the amino-alcohol motif (hydrophilic) and the lipophilicity of

the brominated aromatic ring.

Relative Solubility Matrix (Qualitative)
Based on structural analogs (Phenylglycinol) and functional group analysis.

🔒 FULL PROTOCOL TRUNCATED

To view exact molar ratios, purification steps, and HRP optimization
data, please view the interactive version.

Unlock Full Protocol on Website

Critical Insight: The "Oiling Out" Risk
Amino alcohols are prone to "oiling out" (Liquid-Liquid Phase Separation) rather than

crystallizing, particularly in water/alcohol mixtures near the cloud point.
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Mitigation: Use a seed bed at low supersaturation. Avoid rapid cooling in solvent systems

with large polarity differences (e.g., Water/Toluene).

Experimental Protocols for Solubility Determination
To generate the specific data required for your process (e.g., Mole Fraction

vs. Temperature

), use the following self-validating protocols.

Protocol A: Dynamic Polythermal Method
(Recommended)
Best for determining Metastable Zone Width (MSZW) and solubility limits efficiently.

Preparation: Weigh accurate amounts of solute and solvent into a jacketed glass reactor

(e.g., EasyMax or Crystal16).

Heating: Heat at 0.5 °C/min until complete dissolution (Clear Point,

).

Cooling: Cool at 0.5 °C/min until first crystal appearance (Cloud Point,

).

Iteration: Add more solvent to the same vial and repeat to get the next data point.

Validation: The difference

defines the MSZW. A narrow MSZW (<10°C) indicates fast crystallization kinetics; a wide
MSZW (>20°C) suggests high induction time (risk of oiling out).

Protocol B: Static Gravimetric Method (Standard)
Best for thermodynamic equilibrium data.

Saturation: Add excess solid to solvent in a sealed vial. Stir at constant temperature (
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°C) for 24 hours.

Filtration: Stop stirring and allow settling for 2 hours. Filter the supernatant through a 0.45

µm pre-heated syringe filter.

Quantification: Evaporate a known mass of filtrate to dryness (vacuum oven) and weigh the

residue.

Calculation:

Thermodynamic Modeling
Once experimental data is collected, fit the solubility curves using the Modified Apelblat

Equation. This model is empirically superior for polar solutes in polar solvents compared to the

ideal Van't Hoff equation.

The Model:

: Mole fraction solubility.[1]

: Absolute temperature (Kelvin).

: Empirical constants derived from regression.

Why this matters:

If

, the enthalpy of solution is temperature-dependent.

Use these constants to predict solubility at unmeasured temperatures (e.g., -10°C for yield

estimation).

Process Engineering: Purification Workflow
The primary goal of solubility data is to design a robust purification step. For (S)-2-amino-2-(3-
bromophenyl)ethanol, Cooling Crystallization or Antisolvent Crystallization are the preferred

methods.
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Workflow Visualization
The following diagram illustrates the decision logic for solvent selection and process design.

🔒 FULL PROTOCOL TRUNCATED

To view exact molar ratios, purification steps, and HRP optimization
data, please view the interactive version.

Unlock Full Protocol on Website

Click to download full resolution via product page

Figure 1: Decision tree for selecting the optimal crystallization strategy based on solubility

behavior.

Recommended Solvent Systems
Ethanol / Heptane:

Mechanism:[2] Antisolvent.[3]

Ratio: Dissolve in 10V Ethanol, add 5-10V Heptane.

Pros: High yield, excellent rejection of non-polar impurities.

Isopropyl Alcohol (IPA):

Mechanism:[2] Cooling (single solvent).

Pros: Simple operation. IPA has a steeper solubility curve than MeOH, providing better

theoretical yield upon cooling.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 7 / 7 Tech Support

https://www.benchchem.com/product/b1401344?utm_src=pdf-bulk
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1401344?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

